(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
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Overview
Description
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic structure that includes a nitrogen atom, making it an azabicyclo compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through a [2+2] cycloaddition reaction.
Functional Group Modification:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it valuable for constructing novel chemical entities.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products and neurotransmitters.
Medicine
Medically, this compound is an intermediate in the synthesis of antiviral and antibacterial agents. It is also explored for its potential use in developing new therapeutic drugs.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate makes it crucial for the large-scale synthesis of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-6,6-Dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride: This compound shares a similar bicyclic structure but includes a methyl ester group instead of a carboxylic acid.
Bicyclo[2.1.1]hexane derivatives: These compounds have a different bicyclic framework but are used in similar applications due to their structural rigidity and unique chemical properties.
Uniqueness
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in various synthetic pathways makes it particularly valuable in medicinal chemistry and pharmaceutical development.
Properties
CAS No. |
73836-88-1 |
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Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m0./s1 |
InChI Key |
KWBHCTGCOVQKMK-ASMLCRKRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H](NC2)C(=O)O.Cl |
SMILES |
C1C2C1C(NC2)C(=O)O.Cl |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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